molecular formula C9H5BrO2 B101683 6-Bromochromen-2-one CAS No. 19063-55-9

6-Bromochromen-2-one

Cat. No. B101683
CAS RN: 19063-55-9
M. Wt: 225.04 g/mol
InChI Key: XXRJDOQENVGLJT-UHFFFAOYSA-N
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Description

6-Bromochromen-2-one is a brominated derivative of chromen-2-one, which is a compound with a fused benzene and pyran ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals. The presence of the bromine atom on the compound provides a reactive site for further chemical transformations.

Synthesis Analysis

The synthesis of brominated compounds, such as 6-Bromochromen-2-one, often involves the use of brominating agents or the incorporation of bromine atoms into the molecular structure during the formation of the core ring system. For example, the synthesis of 2-bromo-6-hydroxybenzofurans, which are structurally related to 6-Bromochromen-2-one, has been achieved through a one-pot strategy that provides a shorter route and avoids the use of protecting groups . Additionally, the synthesis of brominated Schiff base compounds has been reported, which involves the reaction of brominated aldehydes with amines .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated, revealing the molecular geometry and intermolecular interactions present in the solid state . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized, and its molecular geometry has been compared with theoretical calculations .

Chemical Reactions Analysis

Brominated compounds like 6-Bromochromen-2-one can undergo various chemical reactions due to the presence of the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. For example, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the synthesis of brominated dienes . Additionally, the presence of a bromine atom on the double bond of certain compounds allows for reactions such as aziridination or bromine displacement with an amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom, which can affect the compound's reactivity, solubility, and stability. For instance, the solubility behavior of triorganotin bromides is affected by the nature of the organic groups attached to the tin atom . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, reactivity, and other properties of brominated compounds .

Scientific Research Applications

1. Palladium-Catalyzed Heteroarylations

6-Bromochromen-2-one derivatives, such as 3-bromochromen-4-one, have been utilized in palladium-catalyzed direct coupling reactions with heteroaromatics. This process, involving C–H bond activation of heteroarenes, yields moderate to high yields and tolerates a range of functional groups on the heteroarene (Belkessam et al., 2013).

2. Sequence-Specific Crosslinking Agents

6-Bromo derivatives like 6-bromo-5,5-dimethoxyhexanohydrazide have been designed for sequence-specific inactivation of genetic sequences in DNA and RNA. This compound shows potential in site-specific blocking and mapping of genetic processes, particularly in viral genomes (Summerton & Bartlett, 1978).

3. Zinc Enolate Reactions

In organic chemistry, 6-bromochromen-2-one compounds react with zinc enolates derived from 1-aryl-2-bromoalkanones to produce various chroman derivatives. These reactions demonstrate the versatility of 6-bromochromen-2-one in synthetic organic chemistry (Shchepin et al., 2006).

4. Photolabile Protecting Groups

6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), a derivative of 6-bromochromen-2-one, is used as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This application is significant in the field of photochemistry (Lu et al., 2003).

5. Photo-Mediated Gene Activation

6-Bromo derivatives like 6-bromo-4-diazomethyl-7-hydroxycoumarin (Bhc-diazo) are used in photo-mediated gene activation in zebrafish embryos. This compound, known as caging, allows temporal and spatial control of gene activation, a crucial aspect in genetic studies (Ando et al., 2001).

Safety And Hazards

6-Bromochromen-2-one is harmful by inhalation, in contact with skin, and if swallowed . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

6-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRJDOQENVGLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301844
Record name 6-bromochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromochromen-2-one

CAS RN

19063-55-9
Record name 6-Bromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19063-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 146624
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Record name 19063-55-9
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Record name 6-bromochromen-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
VV Shchepin, AE Korzun, MI Vakhrin… - Russian journal of …, 2006 - Springer
… Treatment with acetic anhydride of the intermediate product obtained from 3-benzoyl-6-bromochromen-2-one and [1-(4-chlorophenyl)-2-phenylethen-1-yloxy]zinc(II) bromide resulted in …
Number of citations: 2 link.springer.com
VV Shchepin, NY Russkikh, MM Kalyuzhnyi… - Russian journal of …, 2003 - Springer
… While developing a general procedure for cyclopropanation of heterocyclic compounds with simultaneous introduction of an aroyl group [1, 2], we have examined the reaction of 3-acetyl-6-bromochromen2-one …
Number of citations: 1 link.springer.com
VV Shchepin, AE Korzun, SN Shurov… - Russian journal of organic …, 2004 - Springer
… To a mixture of 3 g of zinc prepared as fine turnings, 7 ml of diethyl ether, and 7 ml of ethyl acetate we added 0.007 mol of 3-acetyl- or 3-benzoyl-6-bromochromen-2-one IIIa or IIIb and …
Number of citations: 1 link.springer.com
VV Shchepin, NY Russkikh, DV Uzun… - Russian journal of …, 2005 - Springer
… We previously found that bromine-containing zinc enolates react with 3-acetyl-6-bromochromen-2-one to give 1a-acetyl-1-alkyl-1-aroyl-6-bromo-1a,7b-dihydrocyclopropa[c]chromen-2(…
Number of citations: 1 link.springer.com
S Oliaro‐Bosso, F Viola, S Taramino… - ChemMedChem …, 2007 - Wiley Online Library
… bromohexyloxy)-6-bromochromen-2-one: In … 6-bromochromen-2-one (0.25 mmol, yield 83 %). R f =0.51 (CHCl 3 /MeOH 98:2). 7-[6-(allylmethylamino)-hexyloxy]-6-bromochromen-2-one …
JC Morris, JC McMurtrie, SE Bottle… - The Journal of Organic …, 2011 - ACS Publications
… 5-Ethynyl-1,1,3,3-tetramethylisoindolin-2-yloxyl 4, benzyl azide, 3-azidochromen-2-one 6, 3-azido-7-hydroxychromen-2-one 7, 3-azido-6-bromochromen-2-one 8, and 3-azido-7-…
Number of citations: 59 pubs.acs.org
RK Verma, GK Verma, G Shukla, MS Singh - RSC advances, 2012 - pubs.rsc.org
A facile and efficient synthesis of 3-aroyl/heteroaroyl/ferrocenoyl/alkanoyl-2H-chromen-2-ones has been developed by the cyclocondensation of α-oxoketene dithioacetals and 2-…
Number of citations: 28 pubs.rsc.org
Y Li, Z Zhao, Y Xiao, X Wang, X Jiao, X Xie… - Analytical …, 2019 - ACS Publications
… The solution of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid (313.1 mg, 1 mmol) and 3-acetyl-6-bromochromen-2-one (266.0 mg, 1 mmol) in conc. H 2 SO 4 (5 mL) was stirred at …
Number of citations: 23 pubs.acs.org
W Weidong, Z Fang, H Yang, L Qiao… - Journal of Chemical …, 2018 - journals.sagepub.com
Novel 3-(4-benzoyl-5-phenylfuran-2-yl)coumarin derivates were synthesised via a simple three-step reaction from salicylic aldehydes, ethyl 3-oxobutanoate and 1,3-diphenylpropane-1,…
Number of citations: 1 journals.sagepub.com
JF Greco - 2006 - search.proquest.com
Chapter 1. Zinc enolate complexes have been studied since the middle of the nineteenth century. Although a great deal is known about their reactivity, very little structural information …
Number of citations: 0 search.proquest.com

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